molecular formula C13H21BrOSi B151459 (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane CAS No. 164513-48-8

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No.: B151459
CAS No.: 164513-48-8
M. Wt: 301.29 g/mol
InChI Key: ADPIXAMOGQEKLF-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8) is a high-purity chemical building block of interest in advanced pharmaceutical research and development. With a molecular formula of C13H21BrOSi and a purity of 97% , this compound is primarily valued as a protected phenolic intermediate. The tert-butyldimethylsilyl (TBDMS) group shields the phenolic oxygen during synthetic sequences, allowing for selective functionalization at other molecular sites. The bromine substituent on the aromatic ring serves as a versatile handle for further elaboration via cross-coupling reactions, such as the Palladium-catalyzed Suzuki or Buchwald-Hartwig amination, which are critical for constructing complex molecular architectures . This makes it a valuable reagent for medicinal chemists, particularly in the synthesis of novel ligands for central nervous system (CNS) targets. Research indicates that structurally similar silyl-protected bromoarenes are key intermediates in the development of dopaminergic receptor ligands, which are being investigated for the treatment of neurodegenerative diseases like Parkinson's . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIXAMOGQEKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598821
Record name (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-48-8
Record name (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane
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Preparation Methods

Standard Laboratory Protocol

Reagents and Conditions

  • Phenol derivative : 3-Bromo-4-methylphenol

  • Silylating agent : TBDMSCl (1.1–1.5 equiv)

  • Base : Imidazole (1.6–2.0 equiv) or triethylamine

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Room temperature (20–25°C)

  • Reaction time : 1–2 hours.

Procedure

  • Dissolve 3-bromo-4-methylphenol and imidazole in anhydrous DCM.

  • Add TBDMSCl dropwise under nitrogen atmosphere.

  • Stir until complete consumption of the phenol (monitored by TLC).

  • Quench with dilute HCl, extract with DCM, and dry over Na₂SO₄.

  • Purify via flash chromatography (hexanes:ethyl acetate = 99:1) or distillation.

Yield : 85–91% under optimized conditions.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>98%). Key modifications include:

Solvent and Temperature Adjustments

  • Solvent : Transitioning from DCM to toluene reduces environmental and safety concerns.

  • Temperature : Mild heating (40–50°C) shortens reaction time to 30–45 minutes without compromising yield.

Purification Strategies

  • Distillation : Effective for large-scale purification, achieving >95% purity.

  • Recrystallization : Employed for pharmaceutical-grade material using hexanes or ethanol-water mixtures.

Table 1. Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
SolventDCMToluene
BaseImidazoleImidazole
Temperature25°C40–50°C
Reaction Time1–2 hours30–45 minutes
PurificationFlash ChromatographyDistillation
Yield85–91%88–90%

Alternative Synthetic Pathways and Modifications

Bromination-Silylation Tandem Approach

In cases where 3-bromo-4-methylphenol is unavailable, a two-step synthesis from 4-methylphenol is feasible:

  • Bromination : Treat 4-methylphenol with N-bromosuccinimide (NBS) in CCl₄ under radical conditions (AIBN initiator) to yield 3-bromo-4-methylphenol.

  • Silylation : Proceed with standard TBDMSCl protocol.

Yield : 70–75% overall (40–50% bromination, 85–91% silylation).

Lewis Acid-Mediated Silylation

While less common, BF₃·OEt₂ has been explored to enhance electrophilicity of TBDMSCl in sterically demanding systems. However, this method offers no significant advantage for this compound and risks side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DCM, THF) : Ideal for solubilizing reactants and stabilizing intermediates.

  • Toluene : Reduces solvent toxicity but may require higher temperatures.

Stoichiometric Considerations

  • TBDMSCl excess : >1.1 equiv ensures complete silylation but complicates purification.

  • Base equivalence : Imidazole (1.6–2.0 equiv) neutralizes HCl byproduct efficiently.

Challenges and Troubleshooting

Common Side Reactions

  • Oversilylation : Mitigated by controlling TBDMSCl stoichiometry.

  • Hydrolysis : Anhydrous conditions are critical; molecular sieves may be employed.

Purification Artifacts

  • Silica gel interaction : Flash chromatography with deactivated silica minimizes retention of the silyl ether.

  • Volatility issues : Distillation under reduced pressure (0.1–1 mmHg) prevents thermal decomposition .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy compounds with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized phenoxy compounds such as quinones.

    Reduction Reactions: Products include hydrogenated phenoxy compounds.

Scientific Research Applications

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the tert-butyl dimethylsilyl group play crucial roles in its chemical behavior. The bromine atom can participate in substitution reactions, while the tert-butyl dimethylsilyl group can protect the phenoxy ring from unwanted reactions, allowing for selective functionalization.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Phenoxy Ring

Table 1: Key Structural and Physical Properties of Analogous Silane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane C₁₃H₂₁BrOSi 301.30* 3-Br, 4-CH₃ on phenoxy
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi 287.27 3-Br on phenoxy (no 4-CH₃)
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane C₁₃H₂₁BrO₂Si 317.29 3-Br, 4-OCH₃ on phenoxy
(4-Bromo-2,6-di-tert-butylphenoxy)trimethylsilane C₁₇H₂₉BrOSi 357.41 4-Br, 2,6-di-t-Bu on phenoxy
(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane C₁₄H₂₂BrClOSi 349.76 2-Br, 5-Cl on phenethoxy

*Estimated based on analogs.

Key Observations:

Substituent Position and Electronic Effects: The 4-methyl group in the target compound (vs. Bromine at the 3-position increases steric hindrance compared to smaller halogens (e.g., Cl in ), influencing reactivity in cross-coupling reactions.

Steric Protection :

  • Bulky substituents like 2,6-di-tert-butyl in provide superior steric shielding compared to the target compound’s single methyl group, affecting reaction rates in nucleophilic substitutions.

Stability and Reactivity

  • Hydrolytic Stability : The tert-butyldimethylsilyl group confers resistance to hydrolysis, but electron-withdrawing substituents (e.g., 4-OCH₃ in ) may slightly reduce stability compared to the methyl-substituted target compound.
  • Thermal Stability: Bromine’s polarizability may lower melting/boiling points relative to non-halogenated analogs, though specific data are unavailable in the evidence.
  • Reactivity in Cross-Coupling : Bromine’s position (para vs. meta) affects Suzuki-Miyaura coupling efficiency. For example, 3-bromo substitution (as in the target compound) is less reactive than 4-bromo isomers .

Biological Activity

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁BrOSi
  • Molecular Weight : 301.3 g/mol
  • Boiling Point : 293.6 ± 28.0 °C
  • CAS Number : 164513-48-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Silanes are known for their reactivity and ability to form covalent bonds with biological macromolecules, which can lead to modulation of biochemical pathways.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways critical for cell function.

Case Study: Anticancer Activity

A study investigating the anticancer properties of brominated phenolic compounds found that similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that this compound may possess similar properties.

Applications in Drug Development

The compound has been explored as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance its efficacy as a therapeutic agent.

Table 1: Synthetic Applications

CompoundApplicationReference
This compoundPrecursor for drug synthesis
Related brominated compoundsAnticancer agents
Boronic acid derivativesSuzuki-Miyaura coupling reactions

Safety and Handling

As with many silanes, this compound should be handled with care due to potential hazards associated with silane compounds. Proper laboratory safety protocols should be followed, including the use of personal protective equipment (PPE).

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